4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-Chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities . This compound’s structure features a pyrazoline ring, which serves as a promising scaffold for drug development.
Preparation Methods
The synthesis of 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The reaction proceeds under reflux conditions, monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .
Chemical Reactions Analysis
This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. The major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
4-Chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide finds applications in several scientific fields:
Chemistry: As a synthetic intermediate or building block for more complex molecules.
Biology: Investigating its effects on cellular processes, such as oxidative stress and enzyme activity.
Medicine: Exploring its potential as an antitumor, antioxidant, or anti-inflammatory agent.
Industry: Assessing its industrial applications, such as in the development of novel materials.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare pyrazoline derivatives to understand their unique properties and potential advantages.
Properties
Molecular Formula |
C21H22ClN3O4S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-18(14)22)30(26,27)23-10-11-29-21-9-8-19(24-25-21)16-4-6-17(28-3)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 |
InChI Key |
YYKGFHHBBYBNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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